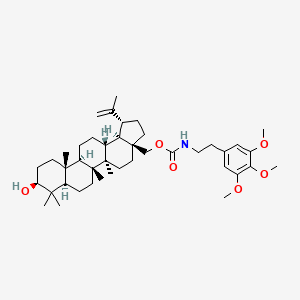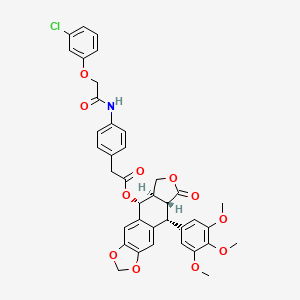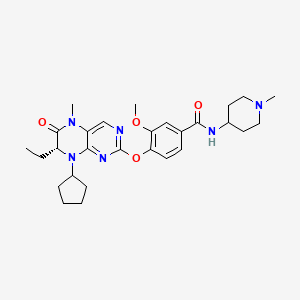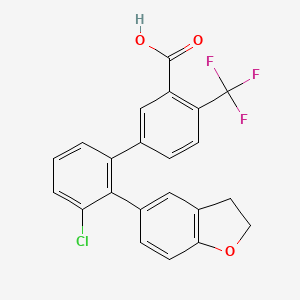
Fabp4-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fabp4-IN-2 is a chemical compound that acts as an inhibitor of fatty acid binding protein 4 (FABP4). Fatty acid binding protein 4 is a lipid chaperone involved in the transport of fatty acids and other hydrophobic molecules within cells. It plays a significant role in metabolic processes and is associated with various metabolic disorders, including obesity, diabetes, and cardiovascular diseases .
Preparation Methods
The synthesis of Fabp4-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediate Compounds: This involves the reaction of starting materials under controlled conditions to form intermediate compounds.
Coupling Reactions: The intermediate compounds undergo coupling reactions to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to obtain a high-purity compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include automated processes and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Fabp4-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fabp4-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of fatty acid binding protein 4 in lipid metabolism and transport.
Biology: It is used to investigate the biological functions of fatty acid binding protein 4 in various cell types and tissues.
Medicine: It is explored as a potential therapeutic agent for the treatment of metabolic disorders, such as obesity, diabetes, and cardiovascular diseases.
Industry: It is used in the development of new drugs and therapeutic strategies targeting fatty acid binding protein 4
Mechanism of Action
Fabp4-IN-2 exerts its effects by inhibiting the activity of fatty acid binding protein 4. This inhibition disrupts the transport of fatty acids and other hydrophobic molecules within cells, leading to alterations in lipid metabolism and signaling pathways. The molecular targets and pathways involved include the peroxisome proliferator-activated receptor gamma (PPARγ) pathway and the nuclear factor-kappa B (NF-κB) pathway .
Comparison with Similar Compounds
Fabp4-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity against fatty acid binding protein 4. Similar compounds include:
BMS309403: Another inhibitor of fatty acid binding protein 4, used in research to study its role in metabolic processes.
I-9: A compound that inhibits fatty acid binding protein 4 and is used to investigate its effects on lipid metabolism and inflammation
This compound stands out due to its high specificity and potency in inhibiting fatty acid binding protein 4, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H14ClF3O3 |
|---|---|
Molecular Weight |
418.8 g/mol |
IUPAC Name |
5-[3-chloro-2-(2,3-dihydro-1-benzofuran-5-yl)phenyl]-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C22H14ClF3O3/c23-18-3-1-2-15(20(18)14-5-7-19-13(10-14)8-9-29-19)12-4-6-17(22(24,25)26)16(11-12)21(27)28/h1-7,10-11H,8-9H2,(H,27,28) |
InChI Key |
INLIHUCZNWEXGG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=C(C=CC=C3Cl)C4=CC(=C(C=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


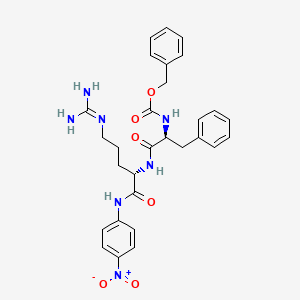
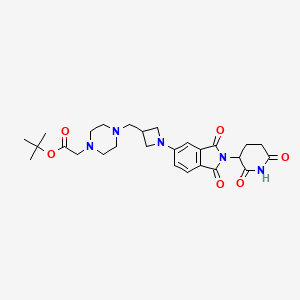
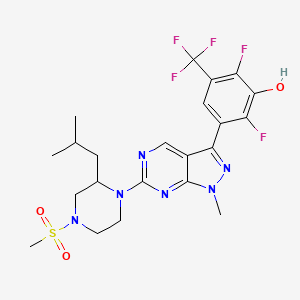

![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
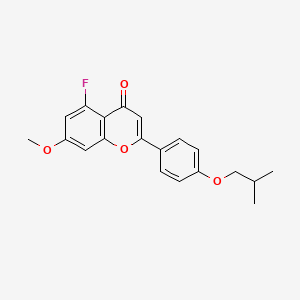
![4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide](/img/structure/B12384365.png)
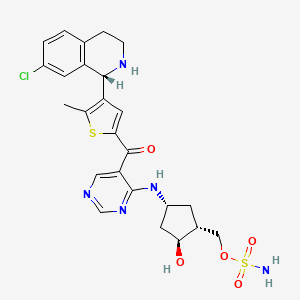
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
